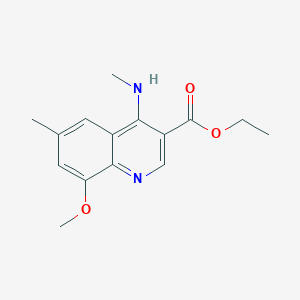

Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate

Descripción

Propiedades

Fórmula molecular |

C15H18N2O3 |

|---|---|

Peso molecular |

274.31 g/mol |

Nombre IUPAC |

ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate |

InChI |

InChI=1S/C15H18N2O3/c1-5-20-15(18)11-8-17-14-10(13(11)16-3)6-9(2)7-12(14)19-4/h6-8H,5H2,1-4H3,(H,16,17) |

Clave InChI |

YCGYNGGFJQEYRS-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC)C)OC |

Origen del producto |

United States |

Métodos De Preparación

Bromination at Position 4

Quinoline derivatives are brominated using phosphorus oxybromide (POBr₃) to yield 4-bromo intermediates (18 ). For Ethyl 8-methoxy-6-methylquinoline-3-carboxylate, bromination must occur exclusively at position 4, necessitating electron-deficient quinoline rings.

Optimized Bromination Protocol :

Nucleophilic Substitution with Methylamine

The 4-bromo intermediate undergoes substitution with methylamine in polar aprotic solvents (e.g., DMF, THF).

Reaction Parameters :

-

Methylamine Concentration : 2.0–2.5 M

-

Catalyst : Cuprous iodide (CuI) for Buchwald-Hartwig-type amination (optional)

-

Yield : 50–65%

Industrial-Scale Synthesis Using Twin Catalysts

A patented one-pot method employs twin catalysts—ferric chloride on silica (SilFeRC) and zinc chloride—to streamline quinoline synthesis. This approach avoids volatile solvents and improves yield (55–65% vs. 28–45% in conventional methods).

Procedure :

-

SilFeRC Preparation : Impregnate silica gel with anhydrous FeCl₃ (10–15 wt%).

-

Reaction Setup : Combine substituted aniline, ethyl acetoacetate, and SilFeRC/zinc chloride in a continuous flow reactor.

Advantages :

-

Green Chemistry : Eliminates halogenated solvents.

-

Scalability : Adaptable to automated systems for bulk production.

Functional Group Compatibility and Side Reactions

Methoxy and Methyl Group Stability

Methoxy groups at position 8 are susceptible to demethylation under strong acidic conditions. Using milder acids (e.g., acetic acid) during cyclization preserves functionality. Methyl groups at position 6 remain stable due to their distance from reactive sites.

Esterification and Hydrolysis Risks

The ethyl ester at position 3 may hydrolyze to a carboxylic acid under basic conditions. Industrial methods mitigate this by employing anhydrous methanol/sulfuric acid for esterification post-cyclization.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Gould-Jacobs Cyclization | Enamine formation, cyclization | 45–60% | High regioselectivity | Multi-step, moderate yields |

| Twin Catalysts | One-pot synthesis with SilFeRC/ZnCl₂ | 55–65% | Scalable, solvent-free | Requires specialized catalysts |

| Bromination-Substitution | N-oxidation, bromination, amination | 40–50% | Precise functionalization | Lengthy, low atom economy |

Purification and Characterization

Purification Techniques :

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) for intermediate isolation.

-

Recrystallization : Ethanol/water mixtures for final product crystallization (purity >98%).

Characterization Data :

Análisis De Reacciones Químicas

Tipos de reacciones

El 8-metoxi-6-metil-4-(metilamino)quinolina-3-carboxilato de etilo se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar N-óxidos de quinolina.

Reducción: Las reacciones de reducción pueden convertir el anillo de quinolina en derivados de dihidroquinolina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos en diversas condiciones.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen N-óxidos de quinolina, derivados de dihidroquinolina y varias quinolinas sustituidas, dependiendo de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate exhibits promising applications in the pharmaceutical industry due to its biological activity against various pathogens and cancer cells.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) of this compound is comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies reveal that it inhibits the proliferation of specific cancer cell lines without exhibiting cytotoxic effects on normal cells. This selectivity indicates a promising therapeutic window for further development in cancer treatment .

Chemical Research Applications

In addition to its pharmaceutical applications, this compound plays a role in chemical research, particularly in the synthesis of analogs that may exhibit enhanced biological activity.

Synthesis of Derivatives

The synthesis of this compound typically involves several steps that allow for the incorporation of various functional groups, enhancing its biological activity. Researchers have explored different synthetic pathways to produce analogs with modified structures aimed at improving their pharmacokinetic properties .

Structure-Activity Relationship Studies

Studies on structure-activity relationships (SAR) have shown that modifications in substituents significantly influence the biological activities of quinoline derivatives. For example, variations in the carboxylic acid or amide groups can affect the potency against specific targets .

Case Studies and Research Findings

Numerous studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

- Antimicrobial Efficacy : A study assessing the antimicrobial efficacy of various quinoline derivatives found that this compound demonstrated notable inhibitory effects against common pathogens, indicating its potential as an alternative therapeutic agent .

- Anticancer Activity : Research efforts have revealed that this compound effectively inhibited the proliferation of cancer cell lines at concentrations that did not exhibit cytotoxic effects on normal cells, suggesting a selective action beneficial for therapeutic applications .

Mecanismo De Acción

El mecanismo de acción del 8-metoxi-6-metil-4-(metilamino)quinolina-3-carboxilato de etilo implica su interacción con objetivos moleculares y vías específicas. El núcleo de quinolina puede intercalarse con el ADN, inhibiendo la replicación de ciertos microorganismos. Además, puede interactuar con enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos .

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

Key structural variations among quinoline-3-carboxylate derivatives include substitutions at positions 4, 6, and 8, which significantly alter physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Substituent Positions and Molecular Properties

Functional Group Impact on Bioactivity

- Position 4 (Amino/Methylamino vs. Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS 131548-98-6) lacks amino groups, which may reduce solubility and receptor affinity .

- Position 6 (Methyl vs. Methyl groups (as in the target compound) contribute to steric bulk, which may influence pharmacokinetics .

Position 8 (Methoxy vs. Nitro/Trifluoromethoxy):

Pharmacological and Industrial Relevance

- Antitumor Potential: Derivatives like Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate (ZINC64874653) are explored for antitumor activity due to structural similarities to fluoroquinolones .

- Antibacterial Activity: Fluoroquinolone analogues (e.g., Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate) are linked to second-generation antibacterial agents .

- Market Presence: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6) is industrially synthesized with detailed production metrics, highlighting scalability of similar compounds .

Actividad Biológica

Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate is a compound belonging to the quinoline family, which is known for its diverse biological activities, including antimicrobial and antitumor properties. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

- Molecular Formula: C₁₈H₁₈N₂O₃

- Molecular Weight: Approximately 274.32 g/mol

- Structure: The compound features a methoxy group at the 8-position, a methyl group at the 6-position, and a methylamino group at the 4-position of the quinoline ring.

Antimicrobial Properties

Quinoline derivatives have been extensively studied for their antimicrobial activities. This compound has shown promising results against various bacterial strains.

Case Study:

In a study examining the antibacterial efficacy of various quinoline derivatives, this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating its potential as an antimicrobial agent.

Antitumor Activity

Research has also highlighted the potential antitumor effects of this compound. Quinoline derivatives are known to interact with DNA and inhibit topoisomerases, enzymes critical for DNA replication.

Research Findings:

A structure-activity relationship (SAR) study revealed that modifications at the quinoline ring significantly affect antitumor activity. This compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways . The compound's ability to target multiple pathways makes it a candidate for further development in cancer therapies.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- DNA Intercalation: The planar structure of the quinoline ring allows intercalation between DNA bases, disrupting replication.

- Topoisomerase Inhibition: Inhibition of topoisomerases can lead to DNA strand breaks and cell death.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, contributing to its antitumor effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other quinoline derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate | C₁₈H₁₈N₂O₃ | Similar structure but different substituents |

| Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate | C₁₉H₂₀N₂O₄ | Additional methoxy group enhancing solubility |

| Ethyl 4-hydroxyquinoline-3-carboxylate | C₁₅H₁₅N₃O₃ | Hydroxy group providing different reactivity |

These compounds share structural similarities but differ in their substituents, significantly influencing their biological activities and applications.

Q & A

Q. What are the standard synthetic routes for Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate?

The synthesis typically involves multi-step reactions starting from simpler quinoline precursors. Key steps include:

- Cyclization : Formation of the quinoline core via acid-catalyzed reactions.

- Substitution : Introduction of methoxy, methyl, and methylamino groups at positions 8, 6, and 4, respectively.

- Esterification : Ethyl esterification at position 3 using ethanol under reflux. Reaction conditions (temperature, solvent, catalysts) must be optimized for yield and purity. For example, methoxy group introduction often requires anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic techniques are used to confirm the compound’s structure?

Q. What biological activities are reported for this compound?

Preliminary studies indicate:

- Antimicrobial Activity : Moderate inhibition against Gram-positive bacteria (e.g., S. aureus).

- Antitumor Potential : Cytotoxicity in select cancer cell lines (e.g., MCF-7 breast cancer). Activities are attributed to the quinoline core and substituent effects, such as methoxy-enhanced solubility .

Q. How do the compound’s chemical properties influence its reactivity?

- Methoxy Group (8-position) : Electron-donating effect stabilizes the quinoline ring, directing electrophilic substitution.

- Methylamino Group (4-position) : Basic nitrogen participates in hydrogen bonding, affecting solubility and target interactions.

- Ethyl Ester (3-position) : Hydrolyzable under acidic/basic conditions, enabling prodrug strategies .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during synthesis?

- Temperature Control : Higher temperatures accelerate cyclization but risk side reactions (e.g., decomposition).

- Catalyst Selection : Lewis acids (e.g., ZnCl) improve substitution efficiency.

- Purification Techniques : Column chromatography or recrystallization resolves byproducts. Contradictions in reported yields (40–70%) may stem from varying purification protocols .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies (e.g., variable MIC values) arise from:

- Structural Variants : Impurities or isomer formation during synthesis.

- Assay Differences : Broth microdilution vs. agar diffusion methods. Standardized protocols (e.g., CLSI guidelines) and HPLC-purity verification (>95%) are critical for reproducibility .

Q. How do substituent variations impact pharmacological properties compared to analogs?

| Analog | Key Substituent | Activity |

|---|---|---|

| 6-Fluoro-8-methyl analog (CAS 334971-28-7) | Fluorine at 6-position | Enhanced antibacterial potency |

| 8-Trifluoromethyl analog | CF at 8-position | Improved lipophilicity and CNS penetration |

| The methoxy group in the target compound balances solubility and target affinity, whereas bulkier groups (e.g., CF) may hinder diffusion . |

Q. What strategies improve solubility for in vivo studies?

- Ester Hydrolysis : Convert ethyl ester to carboxylic acid for salt formation (e.g., sodium salt).

- Co-solvent Systems : Use DMSO/PEG mixtures for parenteral administration.

- Prodrug Design : Introduce phosphate groups at the 4-position for enhanced aqueous solubility .

Q. How can computational modeling predict target interactions?

- Molecular Docking : Models binding to bacterial DNA gyrase or topoisomerase IV.

- QSAR Studies : Correlate substituent electronic parameters (Hammett constants) with MIC values. Validation requires crystallographic data (e.g., protein-ligand co-structures) .

Q. What challenges arise in crystallographic analysis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.